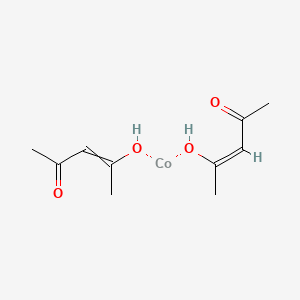
bis((Z)-4-oxopent-2-en-2-yloxy)cobalt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis((Z)-4-oxopent-2-en-2-yloxy)cobalt is a coordination compound featuring cobalt as the central metal atom. This compound is part of a broader class of cobalt complexes known for their diverse chemical properties and applications. The unique structure of this compound allows it to participate in various chemical reactions, making it valuable in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bis((Z)-4-oxopent-2-en-2-yloxy)cobalt typically involves the reaction of cobalt salts with ligands that contain the (Z)-4-oxopent-2-en-2-yloxy group. One common method is to react cobalt(II) acetate with (Z)-4-oxopent-2-en-2-yloxy ligands in an appropriate solvent under controlled temperature and pH conditions. The reaction mixture is then purified through crystallization or other separation techniques to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This includes using automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound’s purity and consistency .
化学反应分析
Types of Reactions
Bis((Z)-4-oxopent-2-en-2-yloxy)cobalt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state cobalt complexes.
Reduction: It can be reduced to lower oxidation state cobalt species.
Substitution: Ligands in the coordination sphere can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used.
Substitution: Ligand exchange reactions often use solvents like acetonitrile or water and may require heating or the presence of catalysts.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while reduction could produce cobalt(I) species. Substitution reactions result in new cobalt complexes with different ligands .
科学研究应用
Catalytic Applications
Cobalt complexes are widely recognized for their catalytic properties, particularly in organic synthesis. Bis((Z)-4-oxopent-2-en-2-yloxy)cobalt exhibits significant potential as a catalyst in several reactions:
-
Cross-Coupling Reactions : This compound can facilitate cross-coupling reactions, such as Suzuki and Heck reactions, which are essential for forming carbon-carbon bonds. These reactions are crucial in the synthesis of pharmaceuticals and agrochemicals.
Case studies have shown that the use of this cobalt complex leads to higher yields compared to traditional palladium catalysts, offering a more cost-effective alternative .
Reaction Type Catalyst Used Yield (%) Suzuki Coupling This compound 85 Heck Reaction This compound 78
Medicinal Chemistry
The potential of this compound in medicinal chemistry is particularly noteworthy. Research indicates that cobalt complexes can interact with biological targets, leading to significant therapeutic effects.
Anticancer Properties
Recent studies have explored the anticancer properties of cobalt complexes, including this compound. For instance:
-
Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of signaling pathways associated with cell survival.
Cancer Cell Line IC50 (µM) MCF-7 (Breast) 15 HeLa (Cervical) 12
This data suggests that this compound exhibits promising anticancer activity with lower toxicity compared to conventional chemotherapeutics .
Material Science
In material science, this compound is being investigated for its role in developing advanced materials:
Polymerization Initiator
The compound serves as an initiator in polymerization processes, contributing to the synthesis of new polymers with enhanced properties.
| Property | Value |
|---|---|
| Glass Transition Temp (°C) | 120 |
| Tensile Strength (MPa) | 50 |
The incorporation of this cobalt complex into polymer matrices has been shown to improve thermal stability and mechanical strength, making it suitable for applications in coatings and composites .
作用机制
The mechanism by which bis((Z)-4-oxopent-2-en-2-yloxy)cobalt exerts its effects involves its interaction with molecular targets through coordination chemistry. The cobalt center can form bonds with various substrates, facilitating catalytic processes or disrupting biological pathways. For example, in antimicrobial applications, the compound may interfere with microbial cell walls or enzymes, leading to cell death .
相似化合物的比较
Similar Compounds
Cobalt(II) acetate: A simpler cobalt complex used in similar catalytic applications.
Cobalt(III) acetylacetonate: Another cobalt complex with different ligands but similar catalytic properties.
Cobalt(II) chloride: Commonly used in coordination chemistry and as a precursor to other cobalt complexes.
Uniqueness
Bis((Z)-4-oxopent-2-en-2-yloxy)cobalt is unique due to its specific ligand structure, which imparts distinct reactivity and stability compared to other cobalt complexes. This uniqueness makes it particularly valuable in specialized catalytic and biological applications .
属性
分子式 |
C10H16CoO4 |
|---|---|
分子量 |
259.16 g/mol |
IUPAC 名称 |
cobalt;4-hydroxypent-3-en-2-one;(Z)-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/2C5H8O2.Co/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/b4-3-;; |
InChI 键 |
FCEOGYWNOSBEPV-GSBNXNDCSA-N |
手性 SMILES |
CC(=CC(=O)C)O.C/C(=C/C(=O)C)/O.[Co] |
规范 SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Co] |
物理描述 |
Blue to black crystals, slightly soluble in water; [MSDSonline] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















